

A Comparative Guide to the Tissue-Specific Expression of ACACA and ACACB

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This guide provides a comprehensive comparison of the tissue-specific expression of Acetyl-CoA Carboxylase Alpha (ACACA) and Acetyl-CoA Carboxylase Beta (ACACB), two key enzymes in fatty acid metabolism. Understanding their distinct expression patterns is crucial for targeted drug development and metabolic research.

Introduction to ACACA and ACACB

ACACA, also known as ACC1, and ACACB, or ACC2, are isoforms of Acetyl-CoA Carboxylase that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. While both play a critical role in fatty acid metabolism, their primary functions and subcellular localizations differ, leading to distinct tissue distribution patterns.[1]

ACACA (ACC1) is primarily a cytosolic enzyme.[2] The malonyl-CoA it produces is a key building block for the de novo synthesis of fatty acids.[1][2] Consequently, ACACA is highly expressed in lipogenic tissues, such as the liver and adipose tissue, where fatty acid synthesis is prominent.[3]

ACACB (ACC2), in contrast, is predominantly localized to the outer mitochondrial membrane. [4] The malonyl-CoA generated by ACACB acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β -oxidation. [4] Therefore, ACACB plays a crucial role in regulating fatty acid oxidation. Its expression is highest in tissues with high energy demands and active fatty acid oxidation, such as the heart and skeletal muscle. [5]

Quantitative Expression Analysis of ACACA vs. ACACB in Human Tissues

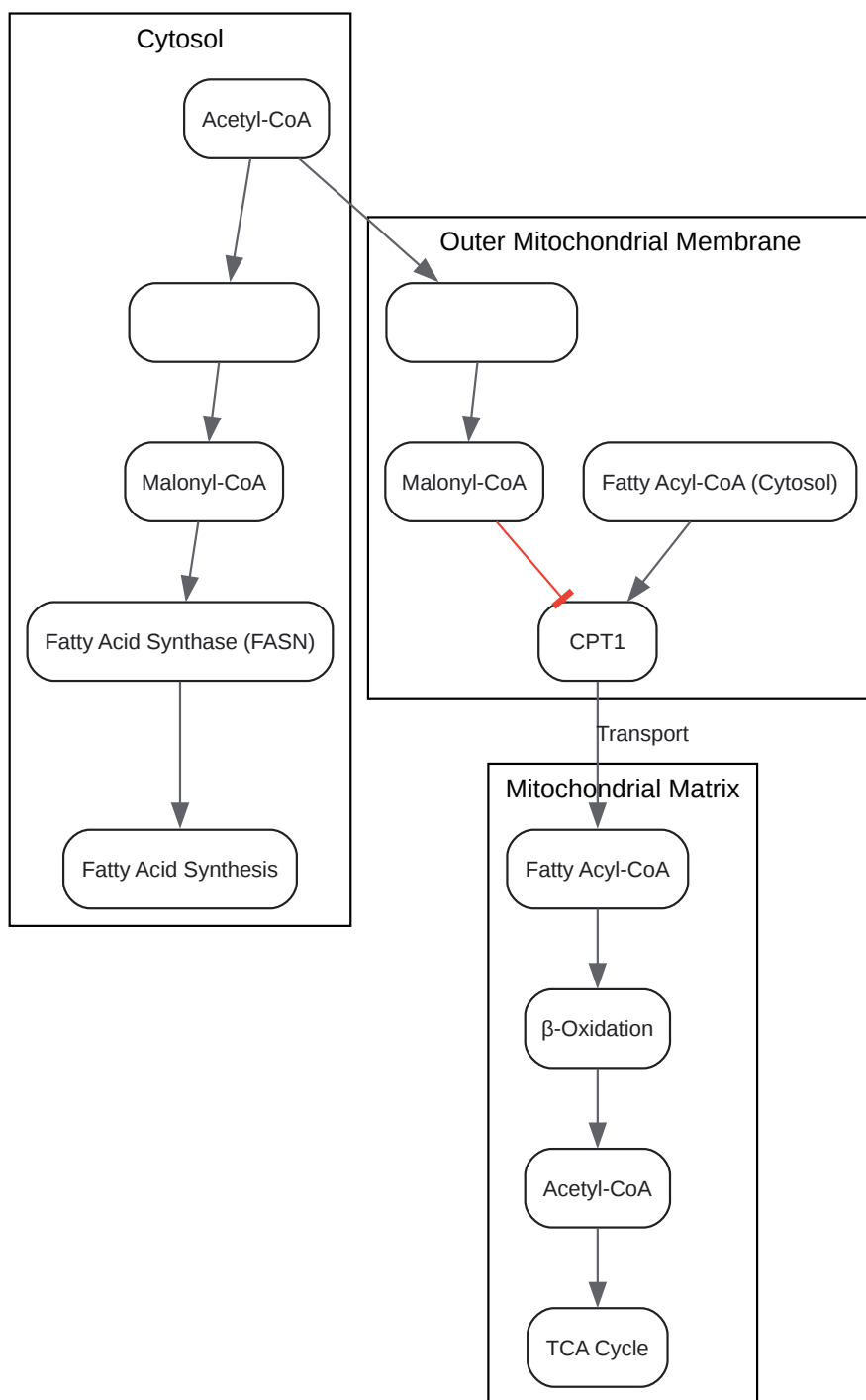
The following table summarizes the messenger RNA (mRNA) expression levels of ACACA and ACACB in various human tissues, presented as normalized Transcripts Per Million (nTPM). This data, derived from the Human Protein Atlas, combines datasets from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a broad and reliable overview of their tissue-specific expression.

Tissue	ACACA (ACC1) nTPM	ACACB (ACC2) nTPM	Predominant Isoform
Adipose Tissue	135.8	39.9	ACACA
Adrenal Gland	49.5	15.6	ACACA
Bone Marrow	28.1	5.5	ACACA
Brain (Cerebral Cortex)	26.2	2.5	ACACA
Breast	52.8	10.1	ACACA
Colon	29.8	10.9	ACACA
Esophagus	10.3	2.1	ACACA
Heart Muscle	12.8	40.8	ACACB
Kidney	21.7	10.1	ACACA
Liver	64.7	25.5	ACACA
Lung	38.3	7.9	ACACA
Ovary	23.3	4.9	ACACA
Pancreas	19.3	5.2	ACACA
Placenta	28.5	4.8	ACACA
Prostate	31.5	4.7	ACACA
Skeletal Muscle	5.6	32.7	ACACB
Skin	21.5	3.3	ACACA
Small Intestine	22.1	6.7	ACACA
Spleen	19.8	4.1	ACACA
Stomach	14.9	3.9	ACACA
Testis	14.1	8.2	ACACA
Thyroid Gland	38.1	8.9	ACACA

Uterus	26.7	4.5	ACACA
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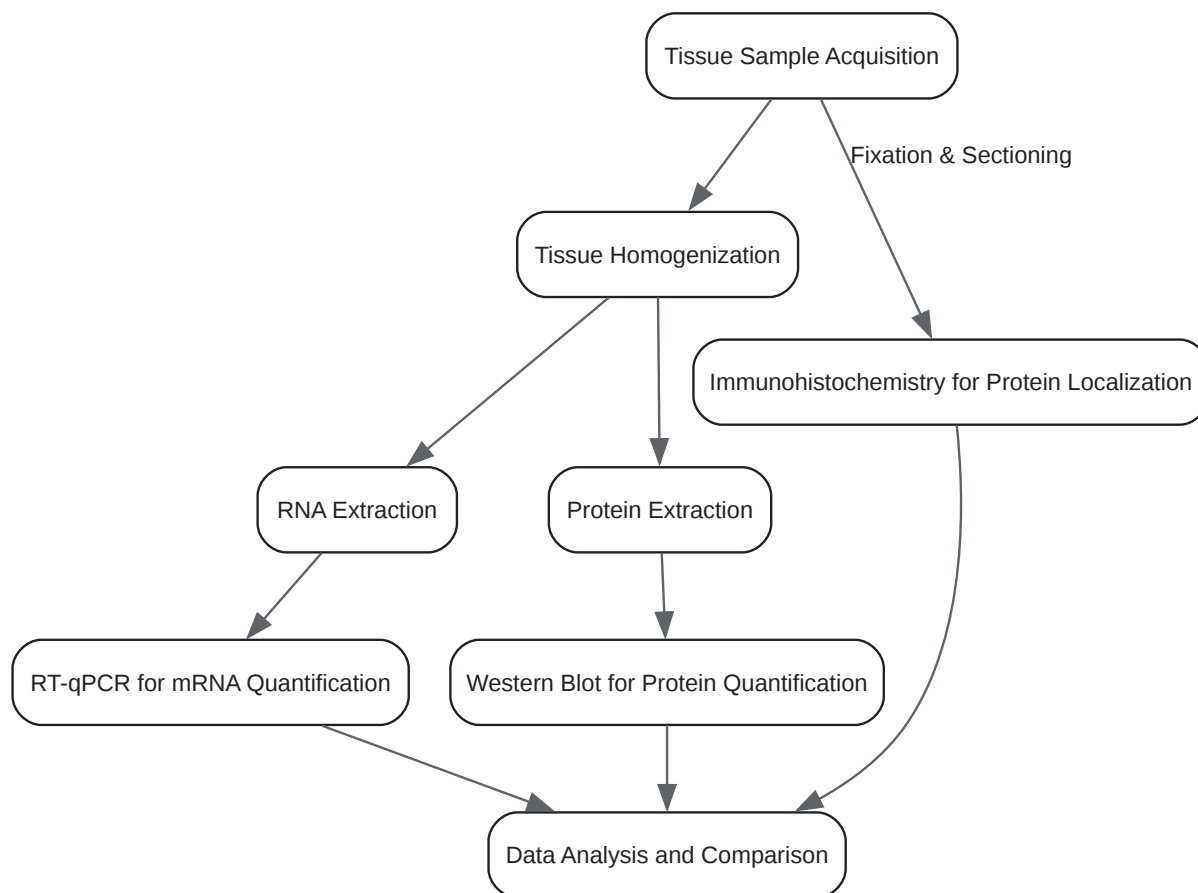
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct roles of ACACA and ACACB in cellular metabolism and a general workflow for analyzing their tissue-specific expression.



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Fig. 1: Differential roles of ACACA and ACACB in fatty acid metabolism.



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Fig. 2: General experimental workflow for expression analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific antibodies and equipment.

RNA Extraction and RT-qPCR for ACACA and ACACB mRNA Expression

This protocol outlines the steps for quantifying the mRNA levels of ACACA and ACACB in tissue samples.

a. RNA Extraction:

- Homogenize ~50-100 mg of frozen tissue in 1 mL of TRIzol reagent.
- Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
- Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a fresh tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Air-dry the RNA pellet for 5-10 minutes.
- Resuspend the RNA in RNase-free water.
- Determine RNA concentration and purity using a spectrophotometer.

b. Reverse Transcription (cDNA Synthesis):

- In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with sterile, nuclease-free water.
- Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
- Prepare a master mix containing 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNase inhibitor.

- Add 5 μ L of the master mix to the RNA/primer mixture.
- Incubate at 42°C for 2 minutes.
- Add 1 μ L of reverse transcriptase and incubate at 42°C for 50 minutes.
- Inactivate the reaction by heating to 70°C for 15 minutes.

c. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mix containing: 10 μ L of 2X SYBR Green qPCR Master Mix, 1 μ L of forward primer (10 μ M), 1 μ L of reverse primer (10 μ M), 2 μ L of cDNA template, and 6 μ L of nuclease-free water for a final volume of 20 μ L.
- Use the following typical thermal cycling conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- A melt curve analysis should be performed to verify the specificity of the amplified product.
- Relative quantification of gene expression can be calculated using the $2^{-\Delta\Delta C_t}$ method, with a suitable housekeeping gene for normalization.

Western Blot for ACACA and ACACB Protein Expression

This protocol details the detection and quantification of ACACA and ACACB proteins in tissue lysates.

- Protein Extraction:
 - Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load the samples onto a polyacrylamide gel.
 - Run the gel at 100-120 V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours at 4°C.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for ACACA or ACACB (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions should be obtained from the antibody manufacturer's datasheet.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Analysis:
 - Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β -actin.

Immunohistochemistry (IHC) for ACACA and ACACB Localization

This protocol is for the visualization of ACACA and ACACB protein expression and localization within tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Immerse in a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking Endogenous Peroxidase:

- Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
- Blocking:
 - Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate slides with the primary antibody against ACACA or ACACB overnight at 4°C.
- Washing:
 - Wash slides three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Detection:
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstaining:
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.
- Imaging:

- Visualize and capture images using a light microscope.

Conclusion

The distinct tissue-specific expression patterns of ACACA and ACACB reflect their specialized roles in fatty acid metabolism. ACACA is the primary isoform in lipogenic tissues, driving fatty acid synthesis, while ACACB predominates in oxidative tissues, regulating fatty acid oxidation. This differential expression is a critical consideration for the development of isoform-specific inhibitors for the treatment of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the roles of these important enzymes in health and disease.

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